6-Chloro-17,21-dihydroxypregna-1,4-diene-3,11,20-trione
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Overview
Description
Chloroprednisone is a topical glucocorticoid first reported in 1960. It is a chlorinated derivative of prednisone and is known for its anti-inflammatory properties. The acetate ester prodrug, chloroprednisone 21-acetate, was sold under the brand name Topilan as an anti-inflammatory agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroprednisone is synthesized through the chlorination of prednisoneThe reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an appropriate solvent like dichloromethane .
Industrial Production Methods: Industrial production of chloroprednisone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Chloroprednisone undergoes several types of chemical reactions, including:
Oxidation: Chloroprednisone can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert chloroprednisone into its reduced forms.
Substitution: The chlorine atom in chloroprednisone can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Scientific Research Applications
Chloroprednisone has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of glucocorticoid analogs.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential therapeutic uses in treating inflammatory conditions.
Industry: Utilized in the development of anti-inflammatory formulations and topical treatments.
Mechanism of Action
Chloroprednisone exerts its effects by binding to glucocorticoid receptors in the body. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The molecular targets include various transcription factors and signaling pathways that regulate inflammation and immune function .
Comparison with Similar Compounds
Prednisone: The parent compound of chloroprednisone, widely used as an anti-inflammatory and immunosuppressant.
Dexamethasone: A more potent glucocorticoid with similar anti-inflammatory properties.
Fludrocortisone: Another glucocorticoid with mineralocorticoid activity.
Uniqueness of Chloroprednisone: Chloroprednisone is unique due to the presence of a chlorine atom at the 6α position, which alters its pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids. This modification can influence its potency, duration of action, and side effect profile .
Properties
IUPAC Name |
6-chloro-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15,18,23,27H,4,6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSLCOWKFFNQKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866235 |
Source
|
Record name | 6-Chloro-17,21-dihydroxypregna-1,4-diene-3,11,20-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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